molecular formula C16H14O3 B1637944 2'-Hydroxy-2-methoxychalcone CAS No. 42220-77-9

2'-Hydroxy-2-methoxychalcone

Cat. No.: B1637944
CAS No.: 42220-77-9
M. Wt: 254.28 g/mol
InChI Key: SNTIPKTZVAKPOX-ZHACJKMWSA-N
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Description

2’-Hydroxy-2-methoxychalcone is a member of the chalcone family, which are aromatic ketones forming the central core of many important biological compounds. Chalcones are biogenetic precursors of flavonoids and isoflavonoids, abundant in plants. They are known for their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties .

Scientific Research Applications

2’-Hydroxy-2-methoxychalcone has a wide range of scientific research applications:

Mechanism of Action

Target of Action

2’-Hydroxy-2-methoxychalcone, a synthetic chalcone, has been found to exhibit antimicrobial activity . It is also known to have anti-inflammatory properties, with the ability to inhibit COX-1 and COX-2 enzymes .

Mode of Action

The compound interacts with its targets, primarily the COX-1 and COX-2 enzymes, leading to their inhibition . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.

Biochemical Pathways

The primary biochemical pathway affected by 2’-Hydroxy-2-methoxychalcone is the cyclooxygenase pathway . By inhibiting the COX-1 and COX-2 enzymes, the compound disrupts the conversion of arachidonic acid to prostaglandins . This results in a reduction of inflammation and pain.

Result of Action

The primary result of the action of 2’-Hydroxy-2-methoxychalcone is the reduction of inflammation . By inhibiting the production of prostaglandins, the compound can alleviate symptoms of inflammation, such as pain and swelling .

Safety and Hazards

2’-Hydroxy-2-methoxychalcone is considered toxic and can cause moderate to severe irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

The unique chemical structural features of chalcones have inspired the synthesis of numerous chalcone derivatives, including 2’-Hydroxy-2-methoxychalcone . These synthetic analogs often possess similar bioactivities as their natural counterparts, but often with enhanced potency and reduced toxicity . This suggests a promising future direction for new drug discovery .

Biochemical Analysis

Biochemical Properties

2’-Hydroxy-2-methoxychalcone interacts with various enzymes and proteins. For instance, chalcones have been reported to inhibit COX-1 and COX-2 enzymes

Molecular Mechanism

Chalcones are known to interact with biomolecules at the molecular level

Metabolic Pathways

Chalcones are biosynthesized via the shikimate pathway

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’-Hydroxy-2-methoxychalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2-hydroxyacetophenone with 2-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of 2’-Hydroxy-2-methoxychalcone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2’-Hydroxy-2-methoxychalcone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2’-Hydroxy-4’-methoxychalcone
  • 2’-Hydroxy-4’,6’-dimethoxychalcone
  • 2’-Hydroxy-2’,5’-dimethoxychalcone

Comparison: 2’-Hydroxy-2-methoxychalcone is unique due to its specific substitution pattern, which influences its biological activity and chemical reactivity. Compared to other similar compounds, it may exhibit different levels of potency and selectivity in its biological effects .

Properties

IUPAC Name

(E)-1-(2-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-19-16-9-5-2-6-12(16)10-11-15(18)13-7-3-4-8-14(13)17/h2-11,17H,1H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTIPKTZVAKPOX-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42220-77-9
Record name 2'-Hydroxy-2-methoxychalcone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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